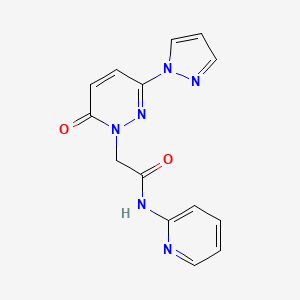

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Description

2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a pyridazinone derivative featuring a pyrazolyl substituent at the 3-position and an acetamide linker to a pyridin-2-yl group. The pyridin-2-yl group introduces hydrogen-bonding capabilities and aromatic interactions, which may optimize pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2/c21-13(17-11-4-1-2-7-15-11)10-20-14(22)6-5-12(18-20)19-9-3-8-16-19/h1-9H,10H2,(H,15,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRRODVAAYRXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through condensation reactions with appropriate hydrazine and diketone precursors.

Coupling with Pyridine Moiety: The final step often involves coupling the pyridazinone-pyrazole intermediate with a pyridine derivative using amide bond formation techniques.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might:

Bind to Enzymes: Inhibit or activate enzyme activity.

Interact with Receptors: Modulate receptor signaling pathways.

Affect Gene Expression: Influence transcriptional or translational processes.

Comparison with Similar Compounds

Key Observations :

- Pyridin-2-yl vs.

- Chlorophenyl vs. Pyrazolyl : The 2-chlorophenyl group in introduces halogen bonding, which can enhance target affinity but may reduce metabolic stability compared to the pyrazolyl group .

- Sulfamoyl vs. Piperazinyl : The sulfamoyl group in compound 26 () provides hydrogen-bonding and polarity, contrasting with the basic piperazinyl group in compound 6a (), which improves aqueous solubility .

Physicochemical Properties

Biological Activity

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a complex organic molecule that combines a pyridazine ring, a pyrazole moiety, and an acetamide functional group. This structural diversity suggests potential interactions with various biological targets, making it an important subject in medicinal chemistry. The compound's biological activity has been explored in several studies, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 270.29 g/mol. Its structural features include:

| Feature | Description |

|---|---|

| Pyridazine Ring | Present |

| Pyrazole Moiety | Present |

| Acetamide Group | Present |

Anticancer Properties

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

- MCF7 (breast cancer) : IC50 values reported around 3.79 µM.

- SF-268 (brain cancer) : IC50 values around 12.50 µM.

These findings suggest that the compound can induce cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also modulate inflammatory pathways. The interaction with enzymes involved in inflammation could lead to potential therapeutic applications in treating conditions characterized by excessive inflammation.

The mechanism of action for this compound likely involves its binding to specific biological targets, including:

- Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.

- Inflammatory Enzymes : Potential interactions with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

Molecular docking studies could provide insights into the binding affinities and specific interactions with these targets.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds, providing context for the potential applications of this compound:

| Study Reference | Compound Tested | Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|---|---|

| Pyrazole Derivative | MCF7 | 3.79 | Anticancer | |

| Pyrazole Derivative | SF268 | 12.50 | Anticancer | |

| Pyrazole Derivative | NCI-H460 | 42.30 | Anticancer |

These studies demonstrate the compound's potential as a lead molecule for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.